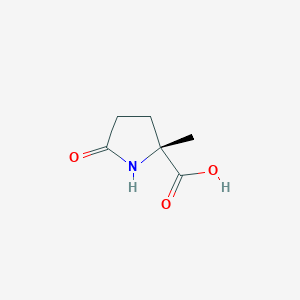

(2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAOOVOPBAWHDG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Methyl 5 Oxopyrrolidine 2 Carboxylic Acid and Its Analogues

Total Synthesis Approaches to the Pyrrolidinone Core

The construction of the pyrrolidinone ring, the central structural motif of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, is a key challenge addressed by total synthesis. These approaches are designed to build the heterocyclic system with precise control over its stereochemistry.

Stereoselective and Enantioselective Synthesis Strategies

Achieving the desired (R) configuration at the C2 position, which is a quaternary stereocenter, requires sophisticated stereoselective and enantioselective strategies. These methods are crucial for producing the target compound in high optical purity, which is often essential for its biological function. Pyrrolidine-containing drugs are frequently synthesized from cyclic precursors like proline and its derivatives. nih.govmdpi.com

Asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds, making it a cornerstone in the synthesis of chiral pyrrolidinone derivatives. clockss.org This strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, establishing a new stereocenter. In the context of synthesizing pyroglutamic acid analogues, this often involves the addition of a glycine (B1666218) equivalent to an acrylate (B77674) derivative, followed by cyclization.

Direct α-functionalization of free glycinates via asymmetric conjugate addition with α,β-unsaturated esters has been achieved using chiral catalysts. nih.gov This method leads to the formation of various chiral pyroglutamic acid esters with high enantioselectivity (81–97% ee) after in situ lactamization. nih.govresearchgate.net Organocatalytic enantioselective Michael addition reactions have also been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Research has demonstrated the use of chiral Ni(II) complexes of glycine equivalents in Michael addition reactions to afford β-substituted pyroglutamic acids with a high degree of stereocontrol. nih.gov These reactions highlight the efficiency of using metal complexes to guide the stereochemical outcome.

Table 1: Examples of Asymmetric Michael Additions in Pyrrolidinone Synthesis

| Catalyst/Reagent | Reactants | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Pyridoxal | Glycinate and α,β-unsaturated esters | Chiral Pyroglutamic Acid Esters | 81-97% | nih.gov |

| Organocatalyst | 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | 5-Alkyl-substituted Pyrrolidine-3-carboxylic Acids | Up to 97% | rsc.org |

| Chiral Ni(II) Complex | Glycine equivalent and chiral oxazolidin-2-one derivatives | β-Substituted Pyroglutamic Acids | High | nih.gov |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been effectively employed in the synthesis of substituted pyrrolidinones.

In this approach, an achiral substrate is attached to a chiral auxiliary, forming a new compound. The inherent chirality of the auxiliary then guides a subsequent diastereoselective reaction. For instance, a new methodology for the asymmetric synthesis of 3-aroyl pyroglutamic acid derivatives involves a sequence starting with the aza-Michael addition of chiral mediators to aroyl acrylic acids. mdpi.com The chiral auxiliary is later removed through acid catalysis without loss of stereochemical integrity. mdpi.com Oxazolidinone auxiliaries, popularized by David A. Evans, are widely used in stereoselective transformations like alkylation and aldol (B89426) reactions to create chiral building blocks for complex syntheses. wikipedia.orgresearchgate.net

Key Steps in Chiral Auxiliary-Mediated Synthesis:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the desired stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metal catalysts. The five-membered ring of pyrrolidine (B122466) is a privileged motif in aminocatalysis. nih.gov

For the synthesis of pyrrolidinone precursors, organocatalysts have been used to promote enantioselective Michael additions. unibo.itmdpi.com For example, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov These catalysts typically activate the substrates by forming transient chiral enamines or iminium ions, which then react with high stereoselectivity.

Diastereoselective methods aim to form a specific diastereomer of a product that already contains one or more stereocenters. The Castagnoli-Cushman reaction (CCR) is a notable example, involving the reaction of an imine with a cyclic anhydride (B1165640) to produce a wide variety of lactams. mdpi.comnih.gov This reaction has been applied to the synthesis of functionalized pyrrolidinones. cwu.edu

The reaction proceeds with notable diastereoselectivity, and recent advances have led to a better understanding of the reaction mechanism, which has historically been a subject of debate. mdpi.comnih.gov This understanding has enabled the development of reaction conditions that can lead to pure diastereomers and even homochiral products. nih.gov For instance, the In(OTf)₃-catalyzed Castagnoli-Cushman reaction of imines with homophthalic anhydrides yields tetrahydroisoquinolone derivatives with remarkable diastereoselectivity. researchgate.net

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves preparing different fragments of the final molecule separately and then coupling them together in the later stages. This approach is often more efficient for complex targets. For example, a convergent approach to NS5A inhibitors involves the coupling of pre-synthesized fragments in the final steps. mdpi.com

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.gov This is particularly useful for exploring structure-activity relationships. An oxidant-controlled divergent synthesis has been developed for a pyrrolidone-fused pyrimido[1,2-b]indazole skeleton from a common enone intermediate. rsc.org Similarly, catalyst-controlled methods allow for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines from a common 3-pyrroline (B95000) precursor. nih.govorganic-chemistry.org

Table 2: Comparison of Convergent and Divergent Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Convergent | Separate fragments are synthesized and then joined. | Higher overall yield for complex molecules, allows for late-stage diversification. |

| Divergent | A common intermediate is used to create a variety of products. | Efficient for creating libraries of analogues, useful for medicinal chemistry. |

Protecting Group Strategies and Optimization

The synthesis of this compound and its analogues necessitates a robust strategy for the use of protecting groups to temporarily mask the reactive carboxylic acid and lactam functionalities. The optimization of these strategies is critical for preventing side reactions, controlling regioselectivity, and ultimately ensuring high yields of the desired product.

The primary functional groups requiring protection are the C2-carboxylic acid and the N1-lactam nitrogen. The carboxylic acid is typically protected as an ester. Common choices include methyl, ethyl, or benzyl (B1604629) esters, which can be formed under standard esterification conditions and later removed by hydrolysis or hydrogenolysis.

The lactam nitrogen, a secondary amide, is less nucleophilic than an amine but can still undergo undesired reactions under certain conditions, particularly with strong bases used for C2-alkylation. Therefore, N-protection is often a crucial step. The most frequently employed protecting groups for the lactam nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The introduction of these groups often requires specific conditions to avoid racemization of the adjacent chiral center. For instance, the use of di-tert-butyl dicarbonate (B1257347) with 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) is a common method for introducing the Boc group. chemrxiv.org

Optimization of protecting group strategy hinges on the principle of orthogonality, wherein each protecting group can be removed under specific conditions without affecting the others. For example, a benzyl ester protecting the carboxylic acid can be removed by hydrogenolysis, which would leave a Boc group on the nitrogen intact. Conversely, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) without cleaving a methyl or ethyl ester. This orthogonal approach allows for the sequential manipulation of different parts of the molecule.

Table 1: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Reagents |

|---|---|---|---|

| Carboxylic Acid | Methyl Ester | -Me | LiOH, NaOH (Hydrolysis) |

| Carboxylic Acid | Benzyl Ester | -Bn | H₂, Pd/C (Hydrogenolysis) |

| Lactam Nitrogen | tert-butoxycarbonyl | Boc | TFA, HCl (Acidolysis) |

| Lactam Nitrogen | Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

Derivatization from Known Chiral Precursors

A highly effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral molecule, known as a chiral precursor. This approach leverages the existing stereocenter to direct the stereochemistry of newly formed chiral centers.

Routes from Pyroglutamic Acid Derivatives

(2R)-Pyroglutamic acid is an ideal and inexpensive chiral precursor for the synthesis of this compound, as it already contains the desired pyrrolidinone core with the correct absolute stereochemistry at the C5 position (conventionally C2 in proline nomenclature). rsc.org The key transformation is the stereoselective introduction of a methyl group at the C2 position.

This is typically achieved through the alkylation of an enolate. The process involves protecting both the carboxylic acid (as an ester) and the lactam nitrogen (e.g., as a urethane) of the starting (2R)-pyroglutamic acid. Subsequently, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), generates a chiral enolate. This enolate is then quenched with a methylating agent, like methyl iodide.

The diastereoselectivity of this alkylation is a critical factor. Research has shown that the stereochemical outcome can be highly dependent on the nature of the electrophile and the reaction conditions. For SN2-type electrophiles like methyl iodide, the alkylation can proceed to yield the thermodynamically less stable cis product, where the newly introduced methyl group is on the same face of the ring as the C5-ester group. rsc.org This stereochemical control is essential for producing the desired (2R) configuration at the newly formed quaternary center.

Transformations of Amino Acid Precursors

Glutamic acid serves as a fundamental and readily available amino acid precursor for pyroglutamic acid derivatives. mdpi.com L-glutamic acid can be converted to (S)-pyroglutamic acid, and D-glutamic acid can be converted to (R)-pyroglutamic acid, the direct precursor for the target molecule. technion.ac.il The transformation is typically achieved through thermal dehydration and cyclization, often by heating glutamic acid in water or under solvent-free conditions, which causes the side-chain carboxylic acid to form a lactam with the α-amino group. acs.org

Once the (R)-pyroglutamic acid scaffold is formed, the synthesis proceeds as described in the section above (2.2.1). This involves protection of the functional groups, followed by stereoselective α-methylation. This route provides a straightforward and scalable method for accessing the target compound from a basic amino acid.

Stereochemical Integrity Maintenance during Synthesis

Maintaining the stereochemical integrity of the existing chiral center and controlling the stereochemistry of the new one are paramount throughout the synthesis. The α-proton at the C2 position of pyroglutamate (B8496135) esters is acidic and prone to epimerization under basic conditions, which are often required for N-protection or C2-alkylation.

Several strategies are employed to mitigate the risk of racemization:

Low Temperatures: Enolate generation and alkylation reactions are almost invariably carried out at low temperatures, typically -78 °C, to minimize epimerization and enhance kinetic control. chemrxiv.org

Choice of Base: Strong, sterically hindered bases like LiHMDS are often preferred over smaller bases, as they can rapidly and cleanly deprotonate the substrate at low temperatures.

Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent in these reactions. nih.gov

Rapid Quenching: The generated enolate is typically trapped with the electrophile (e.g., methyl iodide) as quickly as possible to prevent equilibration that could lead to a loss of stereochemical information.

Studies on the alkylation of pyroglutamate ester urethanes have shown that careful control of reaction parameters allows for high diastereoselectivity, enabling the synthesis of the desired stereoisomer as the major product. rsc.org

Chemoenzymatic Synthesis of Pyrrolidinone Structures

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). This approach is particularly powerful for the production of enantiomerically pure compounds like this compound. While a direct, one-pot enzymatic synthesis of the target molecule from simple precursors is not widely established, chemoenzymatic strategies, particularly kinetic resolution, are highly applicable.

A common chemoenzymatic route involves the chemical synthesis of a racemic mixture of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid or its ester derivative. This racemic mixture is then subjected to enzymatic kinetic resolution. Lipases are a class of enzymes frequently used for this purpose due to their stereoselectivity, stability in organic solvents, and broad substrate scope. mdpi.comchemrxiv.org

The process can be performed in two main ways:

Enantioselective Hydrolysis: A racemic ester of the target compound is treated with a lipase (B570770) in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the (2S)-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the desired (2R)-ester) unreacted. The unreacted (2R)-ester can then be separated from the (2S)-acid.

Enantioselective Esterification: A racemic carboxylic acid is treated with an alcohol in an organic solvent in the presence of a lipase and an acyl donor. The enzyme will selectively catalyze the esterification of one enantiomer, allowing for the separation of the newly formed ester from the unreacted acid.

Lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Penicillium roqueforti have demonstrated high efficacy in resolving related heterocyclic compounds with excellent enantiomeric excess (>99% ee). core.ac.uk This strategy provides a highly effective and green method for accessing the enantiopure target compound.

Table 2: Lipases Used in the Resolution of Chiral Heterocycles

| Enzyme Source | Common Name/Form | Typical Reaction |

|---|---|---|

| Candida antarctica Lipase B | Novozym 435 (Immobilized) | Esterification / Transesterification |

| Penicillium roqueforti Lipase | Lipase R | Acylation / Hydrolysis |

| Pseudomonas cepacia Lipase | Lipase PS (Immobilized) | Acylation / Hydrolysis |

Chemical Reactivity and Transformations of the 2r 2 Methyl 5 Oxopyrrolidine 2 Carboxylic Acid Scaffold

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of a diverse range of derivatives through standard organic reactions.

The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to protect the acid group or to modify the compound's solubility and reactivity. Standard esterification methods are applicable to the (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid scaffold.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, reaction with methanol (B129727) under these conditions would yield methyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate. The process is an equilibrium reaction, and high yields of the ester can be achieved by using an excess of the alcohol or by removing the water formed during the reaction. google.com

Alternative methods that proceed under milder conditions can also be used. These include reaction with alkyl halides in the presence of a base or using coupling agents to activate the carboxylic acid before the addition of an alcohol. While specific literature on the esterification of the 2-methyl substituted title compound is limited, the methyl ester of the parent compound, (R)-5-oxopyrrolidine-2-carboxylate, is a commercially available and widely used intermediate, indicating the feasibility and utility of this transformation. chemimpex.comnih.gov

Table 1: General Conditions for Esterification

| Method | Reagents | Typical Conditions |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Room temperature to reflux in a polar aprotic solvent |

The carboxylic acid functionality allows for the formation of amide bonds, a cornerstone of peptide chemistry. This reaction enables the coupling of the this compound scaffold to amines or the N-terminus of peptides. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires activation of the carboxyl group. nih.govmdpi.com

A wide array of modern coupling reagents has been developed to facilitate this transformation with high efficiency and minimal side reactions, particularly the suppression of racemization at the chiral center. uni-kiel.deuniurb.it These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile. creative-peptides.comsigmaaldrich.com

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to improve yields and prevent racemization. uniurb.itpeptide.com More advanced phosphonium (B103445) and aminium/uronium salt reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), offer faster reaction times and are particularly effective for coupling sterically hindered amino acids. uni-kiel.desigmaaldrich.com A general method for amidation involves using a coupling agent like HBTU in the presence of a non-nucleophilic base such as Hünig's base (DIPEA). nih.gov

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Group |

|---|---|---|

| Carbodiimides | DCC, EDCI | O-acylisourea |

| Phosphonium Salts | BOP, PyBOP | OBt ester |

Transformations at the Pyrrolidinone Ring

The pyrrolidinone ring itself is a robust functional group, but it can undergo several transformations under specific conditions, allowing for further diversification of the molecular scaffold.

The carbonyl group of the lactam is an electrophilic center, susceptible to attack by strong nucleophiles. masterorganicchemistry.com Reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon. youtube.com This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate. These intermediates are often unstable and can lead to ring-opening reactions upon acidic workup. However, in some strained bicyclic lactam systems, remarkably stable tetrahedral intermediates have been isolated. nih.gov

Electrophilic addition reactions targeting the pyrrolidinone ring are less common. The π-electrons of the lactam carbonyl are less nucleophilic than those of an alkene. However, reactions at the α-carbon to the carbonyl can be achieved by first deprotonating with a strong base to form an enolate, which can then react with an electrophile.

The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the 2-methyl-5-oxopyrrolidine derivative into a 2-methylpyrrolidine (B1204830) derivative. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For example, the reduction of a related pyroglutamate (B8496135) derivative has been accomplished using super-hydride (lithium triethylborohydride), followed by treatment with boron trifluoride etherate and triethylsilane. nih.gov This reduction opens up access to a different class of saturated heterocyclic compounds while retaining the stereochemistry at the C2 position.

Oxidation of the lactam ring is not a common transformation and generally requires harsh conditions, which may not be compatible with the other functional groups in the molecule.

The nitrogen atom of the lactam is a nucleophilic site, particularly after deprotonation with a suitable base (e.g., sodium hydride, NaH). The resulting anion can react with various electrophiles in alkylation or acylation reactions.

N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a substituent on the ring nitrogen. nih.gov This is a common strategy for synthesizing N-substituted pyrrolidinones. researchgate.netwikipedia.org Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides to introduce an acyl group, forming an N-acyl lactam (an imide). These N-acyl derivatives can be useful intermediates in further synthetic steps. rsc.org This modification can significantly alter the chemical and biological properties of the parent scaffold.

Stereospecific and Stereoselective Reactions of the Chiral Center

The quaternary stereocenter at the C2 position of this compound, an α-methylated amino acid derivative, presents a unique scaffold for stereospecific and stereoselective transformations. The inherent chirality and the steric hindrance around this center govern the stereochemical outcome of reactions, making it a valuable building block in asymmetric synthesis. Research in this area, while not extensive, has explored reactions that either retain, invert, or are influenced by the existing chirality of this center.

One of the fundamental transformations involving the chiral center is decarboxylation . While specific studies on the stereochemical outcome of the decarboxylation of this compound are not prevalent in readily available literature, general principles of decarboxylation of α-amino acids suggest that the reaction can proceed with either retention or racemization of the stereocenter, depending on the reaction mechanism. For instance, oxidative decarboxylation methods often proceed through radical intermediates, which can lead to a loss of stereochemical information. Conversely, certain enzymatic or specific chemical decarboxylations can proceed with high stereospecificity.

Alkylation of the enolate derived from the corresponding ester of this compound is another key transformation. The stereochemical outcome of such alkylations is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. The existing methyl group at the C2 position creates a sterically hindered environment, which can direct the incoming electrophile to the less hindered face of the enolate, leading to a diastereoselective transformation. The general principles of enolate alkylation suggest that the geometry of the enolate (E or Z) plays a crucial role in determining the stereochemistry of the product.

While direct experimental data on stereospecific reactions at the C2 center of this compound is limited in published research, studies on related α-alkyl-α-amino acids and pyroglutamate systems provide valuable insights. For example, the synthesis of α-substituted pyroglutamates via the Michael addition of α-amino ester enolates to acrylate (B77674) acceptors is a well-established method for creating such chiral centers with high enantioselectivity. This underscores the importance of the pyroglutamate scaffold in directing stereoselective bond formation.

Further research into the stereospecific and stereoselective reactions of the this compound chiral center could unlock its full potential as a versatile chiral building block for the synthesis of complex molecules with defined stereochemistry.

| Reaction Type | Reagents/Conditions | Expected Stereochemical Outcome | Notes |

| Decarboxylation | Varies (e.g., oxidative, enzymatic) | Retention, Racemization, or Inversion | Highly dependent on the reaction mechanism. Radical pathways may lead to racemization. |

| Alkylation of Ester Enolate | 1. Base (e.g., LDA, NaHMDS)2. Electrophile (e.g., Alkyl halide) | Diastereoselective | The existing C2-methyl group directs the incoming electrophile. The stereoselectivity depends on enolate geometry and reaction conditions. |

Table 1. Potential Stereospecific and Stereoselective Reactions at the C2 Center

Applications As a Chiral Building Block and Synthetic Intermediate in Chemical Research

Role in Asymmetric Catalysis and Reagent Synthesis

The inherent chirality of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives makes them attractive candidates for use in asymmetric synthesis, both as chiral auxiliaries and as precursors to chiral ligands and organocatalysts. The pyrrolidine (B122466) scaffold is a privileged structure in many successful organocatalysts, and modifications of this core structure are a key area of research.

While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of pyroglutamic acid derivatives has been instrumental in this field. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which they are removed. For instance, related 5-oxopyrrolidine-2-carboxylates are synthesized with high enantiomeric purity using methods like diastereoselective cyclization or kinetic resolution smolecule.com.

The methyl ester of the title compound, (R)-methyl 5-oxopyrrolidine-2-carboxylate, is a key chiral building block. Proline-based organocatalysts, which share the pyrrolidine ring system, have demonstrated exceptional performance in various asymmetric transformations smolecule.com. These catalysts typically operate through the formation of enamine or iminium intermediates, effectively controlling the stereochemical environment of the reaction smolecule.com. The synthesis of such catalysts often starts from chiral pyrrolidine derivatives, highlighting the importance of compounds like this compound as precursors to these valuable synthetic tools.

| Application Area | Specific Role of this compound or its derivatives | Key Synthetic Strategies |

| Asymmetric Catalysis | Precursor to chiral ligands and organocatalysts. | Modification of the pyrrolidine ring and functional groups to create catalytically active sites. |

| Chiral Auxiliary | Temporary incorporation to direct stereoselective reactions. | Diastereoselective cyclization and kinetic resolution to produce enantiomerically pure starting materials. |

| Reagent Synthesis | Starting material for the synthesis of chiral reagents. | Utilization of the stereocenter to build other chiral molecules. |

Precursor for Complex Organic Molecules

The unique structural features of this compound, including its lactam ring, carboxylic acid functionality, and a chiral quaternary center, make it an ideal starting point for the synthesis of more complex molecular architectures.

Synthesis of Natural Product Analogues

The 2-pyrrolidinone core is a common motif in a variety of naturally occurring alkaloids with interesting biological activities. While specific examples detailing the use of this compound in the total synthesis of natural product analogues are not prevalent in the reviewed literature, the general utility of pyroglutamic acid derivatives in this area is well-established. These derivatives provide a rigid scaffold from which the more complex ring systems of alkaloids can be constructed. The synthesis of novel 1-substituted-tetrahydro-β-carbolines, for example, has been achieved using (S)-pyroglutamic acid derivatives as chiral auxiliaries nih.gov. This demonstrates the potential of the pyroglutamic acid framework as a foundational element in the stereoselective synthesis of complex natural product-like molecules.

Construction of Diverse Heterocyclic Systems

The functional groups of this compound provide multiple reaction sites for the construction of a wide array of heterocyclic systems. The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. The lactam nitrogen can also be functionalized.

Research on related 5-oxopyrrolidine derivatives has shown their utility in synthesizing a variety of heterocyclic compounds. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid has been used as a precursor to synthesize derivatives bearing azole, diazole, and hydrazone moieties. Similarly, the synthesis of 2-methyl-5-(5-oxo-1-benzyl-2-pyrrolidinyl)-1,3,4-oxadiazole has been achieved from a derivative of pyroglutamic acid. These examples showcase the versatility of the 5-oxopyrrolidine scaffold in building diverse heterocyclic structures, a strategy that is applicable to derivatives of this compound.

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes, propan-2-ol, HCl, reflux | Hydrazone derivatives |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, propan-2-ol, HCl, reflux | Pyrazole derivative |

| N-acetyl-1-benzylpyroglutamic acid hydrazide | Dehydration | 1,3,4-Oxadiazole derivative |

Intermediates for Advanced Chemical Materials

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives are also finding applications as intermediates in the development of advanced chemical materials. The incorporation of chiral, functionalized building blocks into larger polymeric or crystalline structures can impart unique properties to the resulting materials.

A notable application in this area is the use of (R)-methyl 5-oxopyrrolidine-2-carboxylate in the preparation of homochiral Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The chirality of the building blocks used to construct MOFs can lead to enantioselective properties in the final material. The layered architecture of these MOFs, assembled from a hydrogenated Schiff base ligand and Zn(II), can be modified by the intercalation of chiral molecules like (R)-methyl 5-oxopyrrolidine-2-carboxylate. This demonstrates the potential of this chiral building block to influence the structure and function of advanced materials.

Contributions to Lead Compound Discovery (Focus on chemical synthesis, not therapeutic properties)

The 5-oxopyrrolidine ring is a recognized scaffold in medicinal chemistry, appearing in a number of bioactive molecules. The synthetic accessibility and the ability to introduce diverse substituents make derivatives of this compound valuable intermediates in the discovery of new lead compounds for drug development.

The focus of its contribution in this context is on the chemical synthesis of novel molecular entities. The pyrrolidinone core provides a rigid framework that can be elaborated with various functional groups to explore structure-activity relationships. For instance, libraries of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their potential as anticancer and antimicrobial agents. These studies have led to the identification of compounds with promising activity, highlighting the importance of the 5-oxopyrrolidine scaffold in generating new chemical matter for biological screening.

Furthermore, 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been synthesized as inhibitors of zinc metalloendopeptidases, a class of enzymes implicated in various diseases google.com. The synthesis of these complex molecules often relies on chiral starting materials to ensure the correct stereochemistry for biological activity, underscoring the importance of building blocks like this compound in the pipeline of lead compound discovery.

| Scaffold | Synthetic Modification | Targeted Molecular Class |

| 5-Oxopyrrolidine | Derivatization at the 1 and 3 positions | Anticancer and antimicrobial agents |

| 5-Oxopyrrolidine | Conversion of the carboxylic acid to a hydroxamic acid | Zinc metalloendopeptidase inhibitors |

Occurrence and Biological Roles in Non Human Biological Systems

Natural Occurrence and Isolation from Biological Sources

The identification and isolation of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives from natural sources have been documented in specific biological systems, highlighting its role as a secondary metabolite.

Fungal Metabolites

This compound, in its ester form as (R)-Methyl 5-oxopyrrolidine-2-carboxylate, has been reported as a metabolite in the fungus Talaromyces pinophilus. Fungi are well-known producers of a diverse array of secondary metabolites, and the presence of this compound suggests its involvement in the intricate biochemical pathways of this organism. The isolation of such compounds often involves chromatographic techniques to separate and identify individual components from fungal cultures.

While the broader family of 2-pyrrolidinones is widespread in many natural products, including those from endophytic fungi like Sarocladium zeae, specific documentation of this compound remains relatively rare. The structural similarity to pyroglutamic acid, which has known antifungal properties, suggests that its methylated derivative could also play a role in fungal ecology, potentially in interactions with other microorganisms.

Plant Extracts

The presence of the parent compound, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), is well-documented in various plant tissues. It is recognized for its roles in plant growth, development, and stress response. For instance, L-pyroglutamic acid has been shown to increase the yield of lettuce plants under water deficit stress by enhancing antioxidant defenses and photosynthesis rates.

However, the natural occurrence and isolation of its methylated derivative, this compound, from plant extracts are not as extensively documented. The established presence and metabolic significance of pyroglutamic acid in plants provide a strong basis for investigating the potential existence and physiological roles of its methylated analogs in plant systems.

Endogenous Metabolite Pathways

As a derivative of glutamic acid, this compound is connected to fundamental endogenous metabolic pathways. The parent compound, pyroglutamic acid, is an intermediate in the glutathione (B108866) cycle. This cycle is crucial for cellular detoxification and the transport of amino acids. The formation of pyroglutamic acid can occur through the enzymatic cyclization of L-glutamate or L-glutamine.

Given this relationship, it is plausible that this compound also functions as an endogenous metabolite, potentially arising from a methylated glutamic acid precursor. Its role in metabolic pathways is an area of ongoing research, with the potential to be involved in similar regulatory and metabolic processes as pyroglutamic acid.

Biosynthetic Pathways and Metabolic Interconnections

The biosynthesis of this compound is intrinsically linked to the metabolism of glutamic acid, a key amino acid in cellular metabolism.

Derivation from Glutamic Acid Metabolism

The formation of the pyrrolidone ring structure is a known metabolic process involving glutamic acid. Pyroglutamic acid is formed via the internal cyclization of glutamic acid, a reaction that can occur both enzymatically and non-enzymatically. researchgate.net This process involves the formation of a lactam ring from the amino group and the γ-carboxyl group of glutamic acid. thieme-connect.de

The biosynthesis of this compound is hypothesized to follow a similar pathway, likely originating from a methylated derivative of glutamic acid. The process would involve two key steps: the methylation of glutamic acid at the alpha-carbon, followed by an intramolecular cyclization to form the 5-oxopyrrolidine ring. The enzymes responsible for the specific methylation and cyclization of the methylated precursor are yet to be fully characterized.

| Precursor | Intermediate | Final Product |

| L-Glutamic Acid | α-Methyl-L-Glutamic Acid | This compound |

Metabolic Monitoring Mechanisms (e.g., in plants)

In plants, certain carboxylic acids are implicated in the regulation of gene expression and act as signaling molecules that report on the cellular energy and nutrient status. For example, perturbations in the cellular concentrations of citrate (B86180) and malate (B86768) can significantly impact the abundance of nucleus-encoded transcripts. Pyroglutamic acid itself has been identified as a resistance-related metabolite in barley in response to Fusarium infection and can influence the secondary metabolism of the fungus.

While direct evidence for the role of this compound in metabolic monitoring is not yet established, its structural similarity to pyroglutamic acid suggests it could have analogous functions. As a derivative of a primary metabolite, it is well-positioned to act as a signaling molecule, potentially influencing metabolic pathways in response to environmental or physiological cues. Further research is needed to elucidate its specific roles in the metabolic monitoring mechanisms of plants and other non-human biological systems.

Broad Biological Activity Profiles (General, non-clinical mechanistic studies)

The 5-oxopyrrolidine scaffold, a core component of this compound, is a recurring motif in a variety of biologically active natural and synthetic compounds. In vitro studies on various derivatives of 5-oxopyrrolidine have revealed a range of biological activities, including antimicrobial and anticancer properties.

For instance, a series of novel 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their biological activities. nih.gov Several of these compounds demonstrated significant anticancer activity against the A549 human lung adenocarcinoma cell line. nih.gov Specifically, one derivative bearing a 5-nitrothiophene substituent showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. ktu.edu

Another study focused on the synthesis and biological evaluation of different pyrrolidine-2-one derivatives. rdd.edu.iq These compounds were tested for their antibacterial activity against various bacterial strains, with some exhibiting notable efficacy. rdd.edu.iquomustansiriyah.edu.iq The versatility of the 5-oxopyrrolidine ring allows for chemical modifications that can lead to a diverse range of biological effects.

While the biological activity of (2R)-Methyl-5-oxopyrrolidine-2-carboxylic acid itself has not been extensively studied, its structural similarity to proline suggests it may have roles in various biological processes. smolecule.com Compounds with similar structures have been noted for potential neuroprotective effects and influence on metabolic pathways. smolecule.com However, it is important to note that these are general observations for the broader class of compounds, and specific studies on this compound are needed to determine its precise biological activity profile.

Table of Investigated Biological Activities of 5-Oxopyrrolidine Derivatives

| Derivative Class | Biological Activity Investigated | Model System | Key Findings |

| Azole, Diazole, and Hydrazone Derivatives | Anticancer | A549 Human Lung Adenocarcinoma Cells | Certain derivatives exhibited potent anticancer activity. nih.gov |

| 5-Nitrothiophene Substituted Derivative | Antimicrobial | Multidrug-Resistant Staphylococcus aureus | Showed promising and selective antimicrobial activity. ktu.edu |

| Various Pyrrolidine-2-one Derivatives | Antibacterial | Various bacterial strains | Some derivatives displayed good antibacterial activity. rdd.edu.iquomustansiriyah.edu.iq |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental in assessing the purity of (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid and, crucially, for determining its enantiomeric excess (e.e.), which verifies the stereochemical fidelity of the material.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated on a nonpolar stationary phase.

Method development for related pyrrolidone carboxylic acids often involves C18 columns with acidic aqueous mobile phases mixed with an organic modifier like acetonitrile or methanol (B129727). pensoft.net For instance, the analysis of the parent compound, pyroglutamic acid, can be achieved on a reversed-phase C18 column using a mobile phase containing a volatile ion-pair reagent to improve retention and peak shape. nih.gov The detection is typically performed using a UV detector, as the amide chromophore allows for detection at low wavelengths (around 210-225 nm). More advanced detection methods, such as mass spectrometry (LC-MS), can be coupled with HPLC for enhanced specificity and sensitivity. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govptfarm.pl |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | pensoft.net |

| Elution Mode | Isocratic or Gradient | pensoft.netnih.gov |

| Flow Rate | 0.5 - 1.2 mL/min | nih.govbwise.kr |

| Detection | UV at 210-225 nm | pensoft.net |

| Temperature | Ambient or controlled (e.g., 30 °C) | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for the direct analysis of amino acids and their derivatives due to their low volatility and thermal instability. However, with appropriate derivatization, GC can be a powerful tool for purity assessment. The carboxylic acid and amide functionalities of this compound must be converted into more volatile groups.

A common derivatization strategy involves esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) followed by acylation of the amide nitrogen. nih.govresearchgate.net For example, pyroglutamic acid has been successfully analyzed by GC-MS after conversion to its methyl ester, pentafluoropropionyl amide derivative. nih.govresearchgate.net This two-step derivatization significantly increases the volatility and thermal stability of the analyte, allowing it to be separated on standard GC columns and detected with high sensitivity, particularly using a mass spectrometer (GC-MS). nih.gov The purity of the methyl ester of pyroglutamic acid has been reported to be determined by GC, indicating the viability of this approach for its 2-methyl analog. chemimpex.com

Chiral Chromatography for Enantiomeric Resolution

Determining the enantiomeric purity is critical for a chiral compound. This is achieved using chiral chromatography, which can separate the (2R) and (2S) enantiomers. There are two primary strategies: direct and indirect separation.

Direct Method (Chiral Stationary Phases): The most common approach is the use of a Chiral Stationary Phase (CSP) in HPLC. csfarmacie.cz CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are often effective. researchgate.netnih.gov The separation is typically performed in normal-phase mode using mobile phases like hexane/isopropanol or in reversed-phase or polar organic modes. csfarmacie.czresearchgate.net

Indirect Method (Chiral Derivatization): An alternative method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18 column). nih.gov For a carboxylic acid, a chiral amine can be used as the derivatizing agent. After separation, the relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.

| Method | Principle | Typical Stationary Phase | Reference |

|---|---|---|---|

| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD-H), Cyclodextrin-based. | csfarmacie.czresearchgate.netnih.gov |

| Indirect Chiral HPLC | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. | Standard Reversed-Phase C18. | nih.gov |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show signals for the two diastereotopic protons of the C4 methylene (B1212753) group and the C3 methylene group, likely as complex multiplets. A key feature would be a singlet in the 1.4-1.6 ppm region corresponding to the protons of the C2-methyl group. The amide N-H proton would appear as a broad singlet, and the carboxylic acid O-H proton would be a highly deshielded, broad singlet, typically appearing far downfield (>10 ppm). libretexts.orglibretexts.org

¹³C NMR: The ¹³C NMR spectrum would show six distinct carbon signals. The two carbonyl carbons (amide and carboxylic acid) would be the most downfield, typically in the 170-185 ppm range. libretexts.org The quaternary C2 carbon would be deshielded, followed by the signals for the C5, C3, and C4 carbons of the pyrrolidine (B122466) ring, and finally, the C2-methyl carbon signal at the most upfield position.

The data for the closely related L-Pyroglutamic acid provides a useful reference. nih.gov

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C2-H | ~4.16 | ~61.0 | nih.gov |

| C3-H₂ | ~2.01, ~2.49 | ~28.0 | nih.gov |

| C4-H₂ | ~2.38 | ~32.3 | nih.gov |

| C5 (Amide C=O) | - | ~182.1 | nih.gov |

| C1 (Acid C=O) | - | ~177.5 | nih.gov |

Mass Spectrometry (MS) and LC-MS Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound (C₆H₉NO₃), the exact molecular weight is 143.0582 g/mol .

Electrospray Ionization (ESI): When coupled with HPLC (LC-MS), ESI is a soft ionization technique ideal for this type of molecule. In positive ion mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z of 144.0659. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of 142.0509.

Fragmentation: Tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion to aid in structural confirmation. Common fragmentation pathways for pyroglutamic acid and its derivatives involve the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net A notable artifact in the ESI source can be the cyclization of glutamic acid into pyroglutamic acid, a phenomenon that must be considered during analysis of biological samples but is not a concern when analyzing the pure compound itself. nih.govacs.org

GC-MS: If analyzed by GC-MS following derivatization, the resulting mass spectrum would correspond to the derivatized molecule. For example, the mass spectrum of the methyl ester pentafluoropropionyl amide derivative of pyroglutamate (B8496135) shows a characteristic molecular ion corresponding to that derivative. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: Probing Molecular Vibrations

Infrared (IR) Spectroscopy: The IR spectrum of a closely related compound, L-pyroglutamic acid, reveals characteristic absorption bands that are anticipated to be present in the spectrum of its 2-methyl derivative. The most prominent feature for the carboxylic acid group is a broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear as a strong band around 1710 cm⁻¹. The lactam C=O stretch is also a strong absorption, typically found near 1680 cm⁻¹. The N-H stretching of the lactam will likely be observed around 3300 cm⁻¹, potentially overlapping with the broad O-H band. The C-N stretching vibration of the lactam ring usually appears in the 1300-1200 cm⁻¹ region. The presence of the methyl group would introduce C-H stretching vibrations around 2950 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations of both the carboxylic acid and the lactam are expected to be strong and sharp in the Raman spectrum. The symmetric stretching of the pyrrolidine ring would also be a characteristic Raman-active mode. The C-C and C-N skeletal vibrations within the ring structure would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

A hypothetical summary of the expected key vibrational bands for this compound, based on known data for similar compounds, is presented in the interactive table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak | Carboxylic Acid |

| N-H Stretch (Lactam) | ~3300 | Weak | Lactam |

| C-H Stretch (Methyl and Ring) | ~2950 | Strong | Methyl, Pyrrolidine |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | Carboxylic Acid |

| C=O Stretch (Lactam) | ~1680 | Strong | Lactam |

| C-H Bend (Methyl) | ~1450, 1375 | Moderate | Methyl |

| C-N Stretch (Lactam) | ~1250 | Moderate | Lactam |

| Pyrrolidine Ring Vibrations | Fingerprint Region (<1500) | Moderate to Strong | Pyrrolidine Ring |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous assignment of the absolute configuration of a chiral molecule. While a crystal structure for this compound is not publicly available, the crystallographic data of the parent compound, L-pyroglutamic acid ((S)-5-oxopyrrolidine-2-carboxylic acid), offers valuable insights into the expected solid-state conformation and packing of this class of molecules researchgate.net.

The crystal structure of L-pyroglutamic acid reveals a puckered pyrrolidine ring conformation. The molecules are interconnected by a network of hydrogen bonds involving the carboxylic acid and lactam functional groups, forming a well-defined three-dimensional lattice. It is anticipated that this compound would exhibit similar hydrogen bonding motifs in its crystalline state. The presence of the additional methyl group at the C2 position would influence the crystal packing and potentially the unit cell parameters.

To determine the absolute configuration of a novel crystal structure of this compound, anomalous dispersion effects would be utilized. By collecting diffraction data using X-rays of a suitable wavelength (e.g., Cu Kα radiation), the differences in the scattering intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the (R) configuration at the C2 stereocenter.

A summary of the crystallographic data for the closely related L-pyroglutamic acid is provided in the table below to illustrate the type of information obtained from an X-ray diffraction study researchgate.net.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Monoclinic | P2₁ | 9.062(2) | 6.096(1) | 10.655(2) | 99.38(2) | 580.4 | 4 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemistry

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that are indispensable for characterizing chiral molecules in solution. These methods rely on the differential interaction of chiral compounds with plane-polarized and circularly polarized light, respectively.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Electronic transitions within a chiral molecule that are associated with a chromophore will give rise to CD signals, known as Cotton effects. For this compound, the carbonyl groups of the carboxylic acid and the lactam are the primary chromophores. The n→π* electronic transitions of these carbonyls are expected to produce distinct Cotton effects in the UV region of the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. The CD spectrum of this compound would be a mirror image of the spectrum of its (2S) enantiomer, providing a powerful tool for distinguishing between the two.

A hypothetical table of expected chiroptical data for this compound is presented below, based on general principles for similar compounds.

| Technique | Parameter | Expected Observation |

| Optical Rotation | Specific Rotation [α] | A specific, non-zero value (either positive or negative) at a given wavelength, temperature, and solvent. |

| Circular Dichroism | Cotton Effects | Distinct positive or negative CD signals in the UV region corresponding to the n→π* transitions of the carboxylic acid and lactam carbonyl groups. |

Computational Chemistry and Theoretical Investigations of 2r 2 Methyl 5 Oxopyrrolidine 2 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (2R)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid, these methods are crucial for understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological properties.

Conformational Analysis: The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of the methyl and carboxylic acid groups at the chiral center (C2) introduces further conformational complexity. A systematic conformational search using molecular mechanics (MM) or quantum mechanics (QM) methods is the first step in a typical computational analysis. This process identifies low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule, MD simulations are employed. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in different environments (e.g., in a vacuum or in a solvent like water). For related pyroglutamate (B8496135) systems, advanced polarizable force fields, such as the Drude force field, have been used to provide a more accurate representation of electrostatic interactions, which are critical for understanding solvation properties and intermolecular interactions nih.gov. An MD simulation of this compound would reveal the preferred conformations of the ring and the orientation of the substituent groups, as well as the intramolecular hydrogen bonding possibilities between the carboxylic acid proton and the lactam oxygen.

Table 1: Key Approaches in Molecular Modeling

| Technique | Description | Application to this compound |

| Conformational Search | Systematically explores different spatial arrangements (conformers) of a molecule to find low-energy structures. | Identifies stable puckering modes of the pyrrolidine ring and orientations of the methyl and carboxyl groups. |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the energy of a molecule based on bond lengths, angles, and torsions. | Rapidly evaluates the energy of thousands of conformers to identify the most stable ones. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a molecule over time. | Reveals the dynamic flexibility of the molecule, conformational transitions, and interactions with solvent molecules. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide detailed information about the electronic structure of a molecule. These methods, such as Density Functional Theory (DFT) or ab initio methods, are more computationally intensive than molecular mechanics but offer much deeper insight into chemical bonding and reactivity.

For this compound, these calculations can determine a variety of electronic properties. The distribution of electron density reveals which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is fundamental to predicting how the molecule will interact with other reagents. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

These quantum calculations are also essential for developing the parameters used in the more advanced force fields for molecular dynamics simulations, ensuring that the classical models accurately reflect the underlying quantum reality nih.gov.

Table 2: Predicted Molecular Properties and Descriptors

| Property | Value/Descriptor | Source |

| Molecular Formula | C6H9NO3 | PubChem uni.lu |

| Monoisotopic Mass | 143.05824 Da | PubChem uni.lu |

| SMILES | CC1(CCC(=O)N1)C(=O)O | PubChem uni.lu |

| InChIKey | OGAOOVOPBAWHDG-UHFFFAOYSA-N | PubChem uni.lu |

| XlogP (predicted) | -0.6 | PubChem uni.lu |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways. For this compound, this could involve studying its synthesis, degradation, or participation in chemical transformations like esterification or amidation of the carboxylic acid group.

Using quantum chemical methods, researchers can model the entire reaction coordinate from reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For example, theoretical studies on related heterocyclic compounds have been used to predict the regioselectivity of electrophilic substitution reactions by analyzing the electron density distribution in the molecule and potential intermediates researchgate.net. A similar approach could predict the most likely site of reaction for this compound under various conditions. Computational studies have also been successfully used to elucidate complex enzymatic mechanisms involving related carboxylic acids, demonstrating the power of these methods in predicting chemical reactivity nih.govresearchgate.net.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predicted shifts, when compared with experimental data, can help assign the signals in the spectrum to specific atoms in the molecule and confirm its stereochemistry. While experimental spectra for this compound are available, detailed computational predictions would further solidify these assignments chemicalbook.com.

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as the C=O stretches of the lactam and carboxylic acid, and the N-H stretch.

Ion Mobility Spectrometry: This technique separates ions based on their size and shape. The collision cross-section (CCS) is the key parameter measured, and it can be predicted computationally. Predicted CCS values for protonated, sodiated, and other adducts of 2-methyl-5-oxopyrrolidine-2-carboxylic acid have been calculated, providing theoretical data that can be compared with experimental mass spectrometry results uni.lu.

Table 3: Predicted Collision Cross Section (CCS) Values for 2-Methyl-5-oxopyrrolidine-2-carboxylic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.06552 | 127.9 |

| [M+Na]⁺ | 166.04746 | 135.6 |

| [M-H]⁻ | 142.05096 | 127.6 |

| [M+K]⁺ | 182.02140 | 134.1 |

| [M+NH₄]⁺ | 161.09206 | 150.2 |

| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |

Computational Approaches for Structure-Activity Relationship (SAR) Derivations (Non-clinical)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, are central to modern drug discovery and toxicology.

For a compound like this compound, a computational SAR study would typically involve:

Library Generation: Creating a virtual library of related analogues by modifying specific parts of the molecule (e.g., changing the methyl group, substituting on the ring, or converting the carboxylic acid to other functional groups).

Descriptor Calculation: For each molecule in the library, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: A statistical model is built to correlate these calculated descriptors with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding).

While specific computational SAR studies for this compound are not prominent in the literature, studies on related pyroglutamic acid analogues have been performed. These investigations have explored how modifications to the pyroglutamic acid scaffold influence antifungal or anti-inflammatory activity, demonstrating the utility of this approach in identifying key structural features for biological function Current time information in Edmonton, CA.. Such non-clinical computational models can guide the synthesis of new compounds with potentially enhanced activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.